

A Technical Guide to Humboldtine: The Natural Occurrence of Ferrous Oxalate

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Compound of Interest

Compound Name: FERROUS OXALATE

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Abstract

Humboldtine, the naturally occurring dihydrate form of **ferrous oxalate** ($\text{FeC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$), is a rare organic mineral with significant implications in geochemistry, materials science, and potentially pharmacology.[1] Its formation is intrinsically linked to organic-rich environments, often in association with coal deposits and microbial activity.[2][3] This technical guide provides a comprehensive overview of humboldtine, focusing on its physicochemical properties, natural formation pathways, and the experimental protocols for its characterization. The quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this unique mineral.

Physicochemical and Crystallographic Properties

Humboldtine presents as a yellow to amber-yellow mineral, often found in botryoidal or fibrous aggregates.[1][2][4] It is notably soft, with a Mohs hardness of 1.5 to 2.[1][2][4] The mineral is soluble in acids.[2] A comprehensive summary of its quantitative properties is presented in the following tables.

Physical and Chemical Properties

| Property | Value | Reference |
|----------------------|--|-----------|
| Formula | $\text{Fe}^{2+}(\text{C}_2\text{O}_4) \cdot 2\text{H}_2\text{O}$ | [2][4] |
| Molecular Weight | 179.90 g/mol | [5] |
| Color | Yellow to amber-yellow, lemon-yellow | [2][4] |
| Lustre | Resinous, Dull | [2][4] |
| Hardness (Mohs) | 1.5 - 2 | [1][2][4] |
| Density (Measured) | 2.28 g/cm ³ | [2][4] |
| Density (Calculated) | 2.307 g/cm ³ | [1][4] |
| Cleavage | Perfect on {110}; imperfect on {100} and {010} | [4][6] |
| Solubility | Soluble in acids | [2] |

Crystallographic Data

Humboldtine crystallizes in the monoclinic system.[1][2][4]

| Parameter | Value | Reference |
|------------------|--|-----------|
| Crystal System | Monoclinic | [1][2][4] |
| Class (H-M) | 2/m - Prismatic | [2] |
| Space Group | C2/c | [1][2][4] |
| Cell Parameters | a = 12.011(11) Å, b = 5.557(5) Å, c = 9.920(9) Å, β = 128.53(3)° | [1][2][4] |
| Unit Cell Volume | 517.96 Å ³ | [2] |
| Z | 4 | [1] |

Optical Properties

| Property | Value | Reference |
|--------------------|---|-----------|
| Type | Biaxial (+) | [6] |
| Refractive Indices | $n\alpha = 1.494$, $n\beta = 1.561$, $n\gamma = 1.692$ | [1][6] |
| Pleochroism | X = very pale yellowish green; Y = pale greenish yellow; Z = bright yellow | [6] |

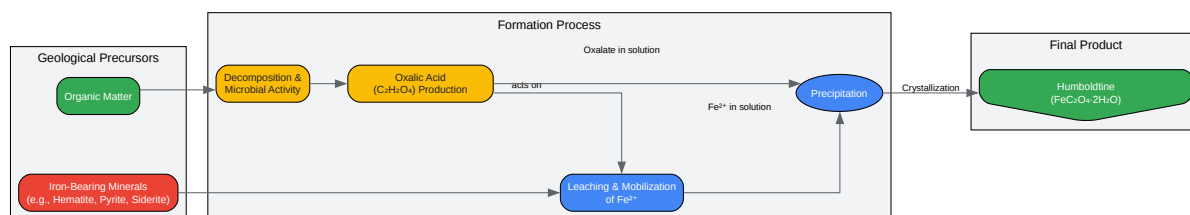
Natural Occurrence and Formation

Humboldtine is a rare mineral, found in a limited number of locations worldwide, including Germany, Brazil, the United Kingdom, Canada, the United States, Hungary, the Czech Republic, and Italy.[7] Its formation is primarily associated with specific geological environments.

The dominant formation pathway for humboldtine is through the interaction of iron-bearing minerals with oxalic acid in anoxic, organic-rich environments.[1] Key geological settings include:

- **Coal Deposits:** Humboldtine is frequently found as coatings on fracture surfaces in brown coal (lignite) deposits.[6] The oxalic acid is a product of the decomposition of plant matter and other organic materials within the coal seams.
- **Hydrothermal Veins and Pegmatites:** While less common, humboldtine can also occur in hydrothermal mineral deposits and granitic pegmatites.[6]
- **Biomineralization:** The formation of humboldtine can be mediated by microorganisms. Fungi, such as *Aspergillus niger*, are known to produce oxalic acid, which can react with iron-rich substrates to form humboldtine.[3][8]

The following diagram illustrates the generalized geological formation pathway of humboldtine.



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Caption: Geological formation pathway of humboldtine.

Experimental Protocols for Characterization

The characterization of humboldtine involves a suite of analytical techniques to determine its structure, composition, and thermal properties. The following sections provide detailed methodologies for key experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases and determine the unit cell parameters of a humboldtine sample.

Methodology:

- **Sample Preparation:** A small, representative portion of the mineral sample is finely ground to a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a low-background sample holder.
- **Instrumentation:** A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is typically used.

- **Data Collection:** The sample is scanned over a 2θ range of $10-80^\circ$ with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- **Data Analysis:** The resulting diffraction pattern is analyzed using appropriate software. The positions and intensities of the diffraction peaks are compared to a reference pattern for humboldtine from a crystallographic database (e.g., the International Centre for Diffraction Data). Unit cell parameters are refined using a least-squares method.

Spectroscopic Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in humboldtine, particularly the oxalate and water molecules.

Methodology:

- **Sample Preparation:** A small amount of the powdered humboldtine sample (approximately 1-2 mg) is mixed with 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-transform infrared spectrometer is used for analysis.
- **Data Collection:** The FTIR spectrum is recorded in the mid-infrared range (typically $4000-400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.
- **Data Analysis:** The positions and shapes of the absorption bands are analyzed to identify the characteristic vibrational modes of the oxalate anion (C-O and C=O stretching) and the water molecules (O-H stretching and H-O-H bending).

Thermal Analysis: Thermogravimetric Analysis (TGA)

Objective: To study the thermal stability of humboldtine and the decomposition process.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of the powdered humboldtine sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
- **Instrumentation:** A thermogravimetric analyzer is used.
- **Data Collection:** The sample is heated from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss. The first mass loss step corresponds to the dehydration of the two water molecules. Subsequent mass loss steps are associated with the decomposition of the anhydrous **ferrous oxalate** to iron oxides. The decomposition of humboldtine typically begins with the loss of water at around 130-141°C, followed by the decomposition of the anhydrous oxalate at approximately 235°C, and further decomposition at higher temperatures.^[9]

The following diagram illustrates a generalized experimental workflow for the characterization of a potential humboldtine sample.



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Caption: Experimental workflow for humboldtine characterization.

Potential Applications and Future Research

While primarily of geochemical interest, the unique properties of **ferrous oxalate** have led to research into its potential applications. Synthetic humboldtine is considered an important intermediate and a key building block for the preparation of various advanced materials.^{[1][4]} Further research into the synthesis of humboldtine and its derivatives could open avenues for new materials with novel magnetic, electronic, or catalytic properties. In the context of drug

development, understanding the formation and stability of metal oxalates is crucial, as oxalate is a known metabolite and can form precipitates in biological systems. The study of humboldtine provides a natural analog for understanding the crystallization and dissolution of **ferrous oxalate**, which could have implications for iron metabolism and related disorders.

Conclusion

Humboldtine, as the natural form of **ferrous oxalate** dihydrate, offers a unique window into biogeochemical processes occurring in organic-rich environments. This guide has provided a detailed overview of its known properties, formation mechanisms, and the experimental protocols necessary for its rigorous characterization. The presented data and methodologies are intended to support further research into this rare and fascinating mineral, potentially unlocking new applications in materials science and beyond.

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